![molecular formula C25H20FN3O2S B6546419 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-19-4](/img/structure/B6546419.png)
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
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Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated .Molecular Structure Analysis
The product’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments . The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Chemical Reactions Analysis
The title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in the very simple and efficient procedure described previously .Mechanism of Action
Target of Action
Similar compounds with a piperazinyl benzothiazole structure have been reported to exhibit anticancer and antibacterial activities, suggesting that their targets may be related to these biological processes.
Mode of Action
It is known that piperazine derivatives can interact with various biological targets, modulating their activity . The benzothiazole moiety is also a common structural unit in pharmacological drugs and is known to exhibit good biological activity .
Biochemical Pathways
Given the reported anticancer and antibacterial activities of similar compounds , it can be inferred that the compound may interfere with pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity towards various human cancer cell lines and antibacterial activity .
Future Directions
properties
IUPAC Name |
[4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c26-20-10-11-21-22(16-20)32-25(27-21)29-14-12-28(13-15-29)24(31)19-8-6-18(7-9-19)23(30)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHPKCJWYGHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole |
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